(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
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Description
(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Biological Activity
The compound (2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one , also known by its CAS number 90013-22-2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H13Cl2N3O, with a molecular weight of approximately 292.18 g/mol. The compound features a dichlorophenyl moiety and a pyrimidinyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These studies utilized the serial dilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that the compound's effectiveness varies with different bacterial species .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various assays. It demonstrated cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant potency compared to standard chemotherapeutic agents .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Sladowska et al. evaluated the antimicrobial effects of various derivatives of similar structures. The results suggested that modifications in the side chains significantly influenced antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
- Cytotoxicity Assessment : In a comparative study on cytotoxic compounds, this compound was assessed alongside other known anticancer agents. The findings indicated that this compound exhibited superior cytotoxicity against certain cancer cell lines when compared to traditional treatments .
Data Tables
Properties
IUPAC Name |
(2Z)-1-(3,4-dichlorophenyl)-2-hydroxyimino-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-21-13-16-5-4-10(17-13)11(18-20)12(19)7-2-3-8(14)9(15)6-7/h2-6,20H,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGZPFWIMFTRC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(=NO)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=CC(=N1)/C(=N/O)/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.